
2-(2-Formyl-6-methoxyphenoxy)acetic acid
Übersicht
Beschreibung
“2-(2-Formyl-6-methoxyphenoxy)acetic acid” is a chemical compound with the CAS Number: 40359-30-6 and a molecular weight of 210.19 . It has a linear formula of C10H10O5 .
Molecular Structure Analysis
The molecular structure of “2-(2-Formyl-6-methoxyphenoxy)acetic acid” is represented by the linear formula C10H10O5 . For a detailed 3D structure, you may refer to chemical databases or use molecular visualization software .Physical And Chemical Properties Analysis
“2-(2-Formyl-6-methoxyphenoxy)acetic acid” is a solid at room temperature . It has a molecular weight of 210.19 . For more detailed physical and chemical properties, it’s recommended to refer to a comprehensive chemical database .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
A notable application of 2-(2-Formyl-6-methoxyphenoxy)acetic acid derivatives is in the synthesis of antimicrobial agents. For instance, 1,3,4-thiadiazole derivatives of this compound have been synthesized and demonstrated significant antimicrobial activities against various microbial strains (Noolvi et al., 2016). Similarly, other derivatives have been evaluated as anti-mycobacterial agents, showing efficacy against Mycobacterium tuberculosis H 37 Rv (Yar et al., 2006).
Crystal Structure Analysis
The crystal structures of various complexes involving 2-(2-Formyl-6-methoxyphenoxy)acetic acid have been determined, providing insight into their molecular configurations and potential applications in materials science. For example, the crystal structures of its zinc(II) complex and other related compounds have been extensively studied (O'reilly et al., 1987).
Chemical Synthesis and Modifications
This compound has been utilized in various chemical syntheses and modifications. For example, its role in the formylation of primary hydroxyl groups in sugars has been explored, demonstrating its utility in organic synthesis (Gan & Whistler, 1990). Additionally, its derivatives have been synthesized and tested for in vitro cytotoxicity and antiviral activity, although no specific antiviral activity was noted in one study (Yar et al., 2009).
Organotin Chemistry
Organotin(IV) carboxylates derived from 2-(2-Formyl-6-methoxyphenoxy)acetic acid have been synthesized and characterized, showing potential in antibacterial activities (Zhu et al., 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2-formyl-6-methoxyphenoxy)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-8-4-2-3-7(5-11)10(8)15-6-9(12)13/h2-5H,6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGBYWNNAZDMFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC(=O)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Formyl-6-methoxyphenoxy)acetic acid | |
CAS RN |
40359-30-6 | |
| Record name | 2-(2-formyl-6-methoxyphenoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2974239.png)

![ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2974246.png)
![N-[1-(6-Methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2974248.png)
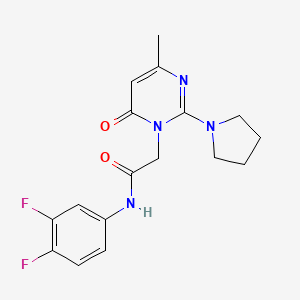
![Methyl 2-amino-7,7-difluorospiro[3.5]nonane-2-carboxylate hcl](/img/structure/B2974251.png)
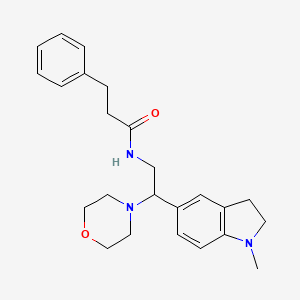
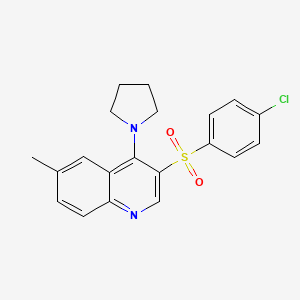
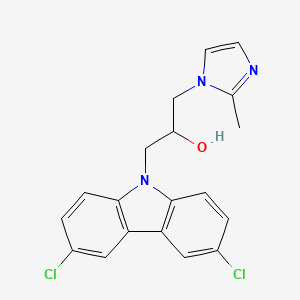
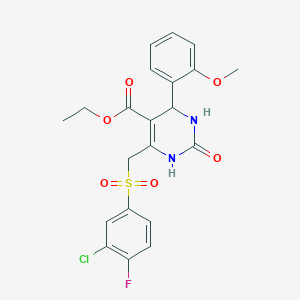
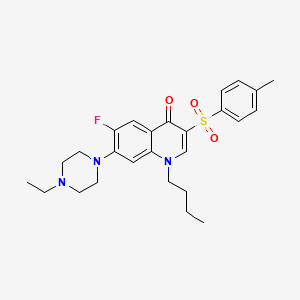


![4-[(Z)-2-Cyano-3-(3-methoxypropylamino)-3-oxoprop-1-enyl]-2-hydroxybenzoic acid](/img/structure/B2974262.png)